2-(Tert-butyl)-4-methoxypyrimidine
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Description
“2-(Tert-butyl)-4-methoxypyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The tert-butyl group is a bulky alkyl substituent known for its steric hindrance, and the methoxy group is an ether that could potentially participate in various chemical reactions.
Molecular Structure Analysis
The molecular structure analysis would require experimental techniques like X-ray crystallography, NMR, or computational methods. Unfortunately, without specific data or resources, a detailed analysis isn’t possible .Chemical Reactions Analysis
The chemical reactivity of “2-(Tert-butyl)-4-methoxypyrimidine” would be influenced by the presence of the pyrimidine ring, the tert-butyl group, and the methoxy group. The pyrimidine ring, being aromatic, might undergo electrophilic substitution reactions. The tert-butyl group could potentially influence the reactivity due to its steric hindrance .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Tert-butyl)-4-methoxypyrimidine” would depend on its molecular structure. Some general predictions can be made based on the functional groups present. For example, the presence of the pyrimidine ring might contribute to its aromaticity and stability. The tert-butyl group might increase its lipophilicity, and the methoxy group might influence its polarity .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-tert-butyl-4-methoxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)8-10-6-5-7(11-8)12-4/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXLBTAQOUCOCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=N1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butyl)-4-methoxypyrimidine |
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